1-(Trifluoroacetyl)imidazolidin-2-one
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Overview
Description
1-(Trifluoroacetyl)imidazolidin-2-one is a fluorinated heterocyclic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The trifluoroacetyl group attached to the imidazolidinone ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Trifluoroacetyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Another method involves the use of trifluoroacetyl chloride as the acylating agent. In this process, imidazolidin-2-one is reacted with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoroacetyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Imidazolidinone derivatives with various oxidation states.
Reduction: Imidazolidin-2-one.
Substitution: Substituted imidazolidinones with different functional groups.
Scientific Research Applications
1-(Trifluoroacetyl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoroacetyl)imidazolidin-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity. The imidazolidinone ring provides structural stability and facilitates the compound’s interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
Benzimidazolidin-2-one: Contains a fused benzene ring, which imparts different electronic and steric effects.
Hydantoin: A structurally related compound with a similar five-membered ring but different functional groups.
Uniqueness
1-(Trifluoroacetyl)imidazolidin-2-one is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability, reactivity, and binding affinity to molecular targets. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
5391-41-3 |
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Molecular Formula |
C5H5F3N2O2 |
Molecular Weight |
182.10 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroacetyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H5F3N2O2/c6-5(7,8)3(11)10-2-1-9-4(10)12/h1-2H2,(H,9,12) |
InChI Key |
ACUWFQYXVZLYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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